1-Dimethylamino-2-methylpentan-3-one

Description

BenchChem offers high-quality 1-Dimethylamino-2-methylpentan-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Dimethylamino-2-methylpentan-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

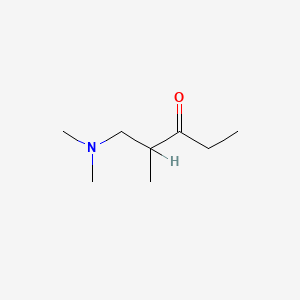

Structure

3D Structure

Properties

IUPAC Name |

1-(dimethylamino)-2-methylpentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-5-8(10)7(2)6-9(3)4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWGKOYVOZJNRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60388851 | |

| Record name | 1-dimethylamino-2-methylpentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51690-03-0 | |

| Record name | 1-dimethylamino-2-methylpentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(dimethylamino)-2-methyl-3-pentanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Dimethylamino-2-methylpentan-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Dimethylamino-2-methylpentan-3-one, particularly its (2S)-enantiomer, is a chiral ketone that serves as a critical intermediate in the synthesis of various biologically active compounds. Its primary significance lies in its role as a precursor to the analgesic drug tapentadol. This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Dimethylamino-2-methylpentan-3-one, detailed experimental protocols for its synthesis, and an exploration of its downstream pharmacological applications, with a focus on the mechanism of action of tapentadol.

Chemical and Physical Properties

1-Dimethylamino-2-methylpentan-3-one is an organic compound with the chemical formula C₈H₁₇NO.[1] It is a colorless to pale yellow liquid with a characteristic fruity odor.[1][2] The presence of a chiral center at the second carbon position gives rise to two enantiomers, with the (2S)-enantiomer being of particular importance in pharmaceutical synthesis.[3]

Table 1: Chemical and Physical Properties of 1-Dimethylamino-2-methylpentan-3-one

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₇NO | [1][4][5] |

| Molecular Weight | 143.23 g/mol | [1][2][4] |

| CAS Number | 51690-03-0 (racemic), 159144-11-3 ((2S)-enantiomer) | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 160-161 °C; 59-61 °C (at 10 Torr) | [1][4] |

| Density | Approximately 0.84-0.88 g/mL; 0.8579 g/cm³ | [1][4] |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and ether. | [1] |

| InChI Key | QVWGKOYVOZJNRJ-UHFFFAOYSA-N (racemic) | [6] |

| SMILES | CCC(=O)C(C)CN(C)C | [6] |

Synthesis of (2S)-1-(Dimethylamino)-2-methylpentan-3-one

The synthesis of (2S)-1-(Dimethylamino)-2-methylpentan-3-one is a critical step in the production of tapentadol. A common and scalable method involves a Grignard reaction.

Experimental Protocol: Grignard Reaction-Based Synthesis

This protocol outlines the synthesis of a downstream intermediate of tapentadol starting from (2S)-1-(dimethylamino)-2-methylpentan-3-one.

Objective: To synthesize (2S, 3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl pentan-3-ol via a Grignard reaction.

Materials:

-

Magnesium turnings

-

Tetrahydrofuran (THF), anhydrous

-

3-Bromoanisole

-

Iodine crystal (catalyst)

-

(2S)-1-(dimethylamino)-2-methylpentan-3-one

-

Nitrogen gas for inert atmosphere

Procedure:

-

In a dry flask under a nitrogen atmosphere, charge magnesium turnings (41.0 g, 1.70 M) in tetrahydrofuran (200 ml).[4]

-

Add a small amount of 3-Bromoanisole (20.0 g, 0.106 M) and a crystal of iodine to initiate the reaction.[4]

-

Heat the reaction mixture to 68-75°C.[4]

-

Once the reaction initiates (indicated by a color change and/or reflux), add the remaining 3-Bromoanisole (307 g, 1.641 M) dropwise, maintaining the reaction at reflux.[4]

-

After the addition is complete, continue to stir and maintain the reflux for 1 hour.[4]

-

Cool the reaction mixture to 25-30°C.[4]

-

Slowly add (2S)-1-(dimethylamino)-2-methylpentan-3-one (100.0 g, 0.699 M) while maintaining the temperature at 25-30°C.[4]

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted and purified.

Role in Tapentadol Synthesis and Mechanism of Action

(2S)-1-(Dimethylamino)-2-methylpentan-3-one is a key building block for the synthesis of tapentadol, a centrally acting analgesic with a dual mechanism of action.[3]

Synthesis of Tapentadol from (2S)-1-(Dimethylamino)-2-methylpentan-3-one

The synthesis of tapentadol from its precursor involves several steps, including the Grignard reaction described above to form an intermediate alcohol, followed by further chemical transformations. A general workflow is outlined below.

Caption: Synthetic workflow for Tapentadol from (2S)-1-(Dimethylamino)-2-methylpentan-3-one.

Mechanism of Action of Tapentadol

Tapentadol exerts its analgesic effects through two distinct but synergistic mechanisms:

-

μ-opioid receptor (MOR) agonism: Tapentadol is an agonist at the μ-opioid receptor.[7] Binding to and activation of MORs in the central nervous system leads to a decrease in the transmission of pain signals.

-

Noradrenaline reuptake inhibition (NRI): Tapentadol also inhibits the reuptake of noradrenaline, which enhances descending inhibitory pain pathways.[7]

This dual action provides effective pain relief for both nociceptive and neuropathic pain.

Caption: Simplified signaling pathway of Tapentadol's dual mechanism of action.

Analytical Methods

The chiral purity of (2S)-1-(Dimethylamino)-2-methylpentan-3-one is crucial for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is a common analytical technique employed to determine the enantiomeric excess.

Chiral HPLC Method Development

A general strategy for developing a chiral HPLC method involves screening various chiral stationary phases (CSPs) and mobile phases.

Typical Chiral Stationary Phases:

-

Cellulose-based (e.g., Chiralcel OD-H)

-

Amylose-based (e.g., Chiralpak AD)

-

Pirkle-type

-

Cyclodextrin-based

Typical Mobile Phases:

-

Normal-phase: Hexane/Isopropanol or Hexane/Ethanol mixtures.

-

Additives: Diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) are often added to the mobile phase to improve peak shape and resolution.

The selection of the appropriate CSP and mobile phase combination is determined empirically for each specific analyte.

Safety and Handling

1-Dimethylamino-2-methylpentan-3-one is considered irritating and may cause skin sensitization and eye irritation.[1] It is slightly toxic and corrosive.[1] When handling this compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[1] Work should be conducted in a well-ventilated area, such as a fume hood. Avoid contact with strong oxidizing agents and flammable materials.[1]

Conclusion

1-Dimethylamino-2-methylpentan-3-one, particularly its (2S)-enantiomer, is a valuable chiral building block in medicinal chemistry. Its primary application as a key intermediate in the synthesis of the analgesic tapentadol underscores its importance in the pharmaceutical industry. A thorough understanding of its chemical properties, synthesis, and the pharmacological context of its downstream products is essential for researchers and professionals in drug development. The methodologies and data presented in this guide provide a foundational resource for further research and application of this compound.

References

- 1. CN102936205B - Synthesis method of tapentadol - Google Patents [patents.google.com]

- 2. Tapentadol shows lower intrinsic efficacy at µ receptor than morphine and oxycodone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (2S)-1-(Dimethylamino)-2-methylpentan-3-one|CAS 159144-11-3 [benchchem.com]

- 4. Process for the preparation of tapentadol - Eureka | Patsnap [eureka.patsnap.com]

- 5. EP2606030A1 - Process for the preparation of tapentadol - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1-Dimethylamino-2-methylpentan-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Dimethylamino-2-methylpentan-3-one, a key chiral intermediate in pharmaceutical synthesis. The document covers its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and available spectroscopic data. This guide distinguishes between the racemic mixture and the enantiomerically pure (2S)-1-(Dimethylamino)-2-methylpentan-3-one, a critical component in the stereospecific synthesis of the potent analgesic, tapentadol.[1]

Chemical and Physical Properties

Table 1: General and Physical Properties

| Property | Racemic 1-Dimethylamino-2-methylpentan-3-one | (2S)-1-Dimethylamino-2-methylpentan-3-one |

| CAS Number | 51690-03-0[1][4] | 159144-11-3[5][6] |

| Molecular Formula | C₈H₁₇NO[1][4] | C₈H₁₇NO[5][6] |

| Molecular Weight | 143.23 g/mol [1][4] | 143.23 g/mol [5] |

| Appearance | Colorless liquid[2] | - |

| Boiling Point | 160-161 °C; 182.7 °C; 59-61 °C (10 Torr)[2][7] | - |

| Density | ~0.84-0.88 g/mL[2] | - |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and ether.[2] | - |

Table 2: Computed Properties (PubChem)

| Property | Value |

| XLogP3-AA | 1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

| Exact Mass | 143.131014166 Da |

| Monoisotopic Mass | 143.131014166 Da |

| Topological Polar Surface Area | 20.3 Ų |

| Heavy Atom Count | 10 |

| Complexity | 110 |

Synthesis and Reactivity

1-Dimethylamino-2-methylpentan-3-one is a valuable building block in organic synthesis. The (2S)-enantiomer is particularly important for its role in the production of pharmaceuticals where specific stereochemistry is required for biological activity.

Synthetic Routes

Several methods for the synthesis of 1-Dimethylamino-2-methylpentan-3-one have been reported, including catalytic asymmetric synthesis and the Mannich reaction. The stereoselective Mannich reaction, for instance, can be employed to produce the (S)-enantiomer by reacting 3-pentanone with formaldehyde and dimethylamine hydrochloride in the presence of L-proline.[8] A racemization process for the conversion of either the (+) or (-) enantiomer to the racemic mixture using a base like aqueous sodium hydroxide has also been described.[9]

Key Reactions: Stereospecific Synthesis of a Tapentadol Intermediate

A critical application of (2S)-1-(Dimethylamino)-2-methylpentan-3-one is its stereospecific Grignard reaction with 3-methoxyphenylmagnesium bromide to form the tertiary alcohol, (-)-(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol, a key intermediate in the synthesis of tapentadol.[5][9]

Experimental Protocol: Grignard Reaction for Tapentadol Intermediate Synthesis [10]

Objective: To synthesize (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.

Materials:

-

Magnesium turnings (41.0 g, 1.70 M)

-

Tetrahydrofuran (THF) (200 ml)

-

3-Bromoanisole (20.0 g initial, 307 g total, 1.641 M)

-

Iodine crystal (0.2 g)

-

(2S)-1-(dimethylamino)-2-methylpentan-3-one (100.0 g, 0.699 M)

Procedure:

-

In a dry flask under a nitrogen atmosphere, charge magnesium turnings and THF.

-

Add an initial amount of 3-Bromoanisole (20.0 g) and a crystal of iodine.

-

Stir and heat the reaction mixture to 68-75°C to initiate the Grignard reagent formation.

-

After initiation, add the remaining 3-Bromoanisole while maintaining the reaction at reflux.

-

Stir and maintain the reaction at reflux for 1 hour.

-

Cool the mixture to 25-30°C.

-

Slowly add (2S)-1-(dimethylamino)-2-methylpentan-3-one, maintaining the temperature at 25-30°C.

Logical Workflow for the Grignard Reaction

Caption: Workflow for the synthesis of a tapentadol intermediate.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Experimental spectra for 1-Dimethylamino-2-methylpentan-3-one are not available.

-

¹³C NMR: Experimental spectra for 1-Dimethylamino-2-methylpentan-3-one are not available.

Infrared (IR) Spectroscopy

An experimental IR spectrum is not available. However, characteristic absorption bands can be predicted based on the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O (Ketone) | ~1715 |

| C-N Stretch | 1000 - 1300 |

| Aliphatic C-H Stretch | 2800 - 3000 |

Mass Spectrometry (MS)

The predicted monoisotopic mass of 1-Dimethylamino-2-methylpentan-3-one is 143.131014166 Da.[4] In mass spectrometry, the molecular ion peak ([M]⁺) would be expected at m/z 143. Fragmentation would likely involve cleavage alpha to the carbonyl group and the nitrogen atom.

Signaling Pathway for Mass Spectrometry Fragmentation

Caption: Predicted fragmentation pathways for 1-Dimethylamino-2-methylpentan-3-one.

Safety and Handling

Based on available Safety Data Sheets (SDS), 1-Dimethylamino-2-methylpentan-3-one may cause respiratory irritation.[1] It is recommended to handle this chemical in a well-ventilated area, using personal protective equipment including gloves and safety glasses.[1] For firefighting, water spray, alcohol-resistant foam, dry chemical, or carbon dioxide are suitable extinguishing media.[1]

Conclusion

1-Dimethylamino-2-methylpentan-3-one, particularly its (2S)-enantiomer, is a crucial intermediate in the pharmaceutical industry. This guide provides a consolidated resource of its known properties, synthetic applications, and safety information. The lack of publicly available experimental spectroscopic data highlights an area for future research and publication to further support the scientific community.

References

- 1. capotchem.cn [capotchem.cn]

- 2. chembk.com [chembk.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 1-(Dimethylamino)-2-methyl-3-pentanone | C8H17NO | CID 3048729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2S)-1-(Dimethylamino)-2-methylpentan-3-one|CAS 159144-11-3 [benchchem.com]

- 6. (2S)-1-(dimethylamino)-2-methylpentan-3-one|159144-11-3 - MOLBASE Encyclopedia [m.molbase.com]

- 7. 1-(Dimethylamino)-2-methylpentan-3-one [myskinrecipes.com]

- 8. patents.justia.com [patents.justia.com]

- 9. US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol - Google Patents [patents.google.com]

- 10. Process for the preparation of tapentadol - Eureka | Patsnap [eureka.patsnap.com]

(2S)-1-(Dimethylamino)-2-methylpentan-3-one chemical structure.

An In-depth Technical Guide to (2S)-1-(Dimethylamino)-2-methylpentan-3-one

Introduction

(2S)-1-(Dimethylamino)-2-methylpentan-3-one is a chiral ketone of significant interest in the fields of organic and medicinal chemistry.[1] With the molecular formula C8H17NO, this compound serves as a critical stereochemically defined building block in the synthesis of various biologically active molecules.[1] Its primary application lies in its role as a key intermediate in the stereospecific synthesis of active pharmaceutical ingredients (APIs), most notably the potent analgesic, tapentadol.[1] The (S)-configuration of this intermediate is essential for achieving the desired stereochemistry of the final drug product.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and biological relevance for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

The chemical identity and physical properties of (2S)-1-(Dimethylamino)-2-methylpentan-3-one are summarized below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2S)-1-(dimethylamino)-2-methylpentan-3-one[1][2] |

| CAS Number | 159144-11-3[1][2][3] |

| Molecular Formula | C8H17NO[1][2][3] |

| InChI Key | QVWGKOYVOZJNRJ-ZETCQYMHSA-N[1][2] |

| Canonical SMILES | CCC(=O)--INVALID-LINK--CN(C)C[2] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 143.23 g/mol [1][2] |

| Exact Mass | 143.131 g/mol [3] |

| Boiling Point | 59-61 °C at 10 Torr[4] |

| Density | 0.8579 g/cm³[4] |

Synthesis and Experimental Protocols

(2S)-1-(Dimethylamino)-2-methylpentan-3-one is a valuable chiral building block, and its synthesis can be achieved through various methods, including catalytic asymmetric approaches to ensure high enantiomeric excess (>98% ee).[1]

Key Synthetic Application: Intermediate in Tapentadol Synthesis

A primary application of (2S)-1-(Dimethylamino)-2-methylpentan-3-one is in the synthesis of tapentadol, a potent analgesic.[1] The process involves a highly stereoselective Grignard reaction with 3-methoxyphenylmagnesium bromide to create a tertiary alcohol with precise stereochemical control.[1]

Experimental Protocol: Stereospecific Synthesis of (-)-(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol [5][6]

This protocol outlines a one-pot Grignard reaction followed by condensation.

Materials:

-

Magnesium turnings

-

Tetrahydrofuran (THF)

-

3-Bromoanisole

-

Iodine crystal (catalytic amount)

-

(2S)-1-(Dimethylamino)-2-methylpentan-3-one

Procedure:

-

In a dry flask under a nitrogen atmosphere, charge magnesium turnings (41.0 g, 1.70 M) in THF (200 ml).[6]

-

Add a small amount of 3-bromoanisole (20.0 g, 0.106 M) and a crystal of iodine to initiate the Grignard reaction.[6] The reaction mixture is stirred and heated to 68-75°C.[6]

-

Once the reaction has initiated, the remaining 3-bromoanisole (307 g, 1.641 M) is added slowly while maintaining the reaction at reflux.[6]

-

After the addition is complete, the reaction mixture is maintained at reflux for 1 hour and then cooled to 25-30°C.[6]

-

Slowly add (2S)-1-(Dimethylamino)-2-methylpentan-3-one (100.0 g, 0.699 M) to the Grignard reagent, maintaining the temperature at 25-30°C.[6]

-

Upon completion of the reaction, the resulting intermediate, (-)-(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol, can be recovered.

Visualizations

Chemical Structure

Caption: Chemical structure of (2S)-1-(Dimethylamino)-2-methylpentan-3-one.

Synthetic Workflow: Tapentadol Intermediate Synthesis

Caption: Workflow for the synthesis of a key tapentadol intermediate.

Biological Activity and Applications

(2S)-1-(Dimethylamino)-2-methylpentan-3-one is recognized for its role as a precursor to analgesics and other therapeutic agents.[1] While primarily used as a synthetic intermediate, its structural features and those of its derivatives have been subjects of biological investigation.

Mechanism of Action Context

The dimethylamino group present in the molecule can engage in hydrogen bonding and other non-covalent interactions with biological targets, thereby influencing their activity.[1] The biological activity of compounds derived from this intermediate, such as tapentadol, involves interaction with specific molecular targets. For instance, tapentadol is known to be a μ-opioid receptor agonist and a norepinephrine reuptake inhibitor. While (2S)-1-(Dimethylamino)-2-methylpentan-3-one itself is not the final active compound, its stereochemistry is fundamental to the therapeutic efficacy of the resulting drug.

Research Applications

-

Pharmaceutical Synthesis: It is a cornerstone intermediate in the synthesis of various pharmaceuticals, especially analgesics like tapentadol.[1]

-

Biological Studies: The compound and its derivatives are utilized in biological research to investigate metabolic pathways and enzyme interactions.[1]

-

Analgesic Development: Due to its structural relationship to known analgesics, it has been explored for its potential analgesic properties.[1] Pharmacological tests have indicated that compounds of this class can interact with the μ-opioid receptor, producing analgesic effects.[7] Notably, there can be differences in the pharmacological properties of its enantiomers, with the (+)-enantiomer showing greater potency in some cases.[7]

Conclusion

(2S)-1-(Dimethylamino)-2-methylpentan-3-one is a vital chiral intermediate in modern pharmaceutical synthesis. Its well-defined stereochemistry is crucial for the production of enantiomerically pure drugs, particularly in the field of analgesics. The synthetic protocols involving this compound, such as the stereoselective Grignard reaction, highlight its importance in constructing complex molecular architectures. Further research into this and related compounds may continue to yield novel therapeutic agents.

References

- 1. (2S)-1-(Dimethylamino)-2-methylpentan-3-one|CAS 159144-11-3 [benchchem.com]

- 2. (2S)-1-(Dimethylamino)-2-methylpentan-3-one | C8H17NO | CID 11389445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.molbase.com [m.molbase.com]

- 4. Buy 1-Dimethylamino-2-methylpentan-3-one (EVT-329984) | 51690-03-0 [evitachem.com]

- 5. US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol - Google Patents [patents.google.com]

- 6. Process for the preparation of tapentadol - Eureka | Patsnap [eureka.patsnap.com]

- 7. 1-(Dimethylamino)-2-methylpentan-3-one | CymitQuimica [cymitquimica.com]

Molecular weight and formula of 1-Dimethylamino-2-methylpentan-3-one.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Dimethylamino-2-methylpentan-3-one, a chiral ketone of significant interest in medicinal and organic chemistry. The document details its chemical properties, synthesis, and biological relevance, with a focus on its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Core Compound Data

1-Dimethylamino-2-methylpentan-3-one is a valuable stereochemically defined building block.[1] Its quantitative properties are summarized in the table below for quick reference.

| Property | Value |

| Molecular Formula | C₈H₁₇NO[1][2][3][4] |

| Molecular Weight | 143.23 g/mol [1][2][3][4] |

| Boiling Point | 59-61 °C (at 10 Torr) |

| Density | 0.8579 g/cm³ |

| InChI Key | QVWGKOYVOZJNRJ-UHFFFAOYSA-N[3] |

| SMILES | CCC(=O)C(C)CN(C)C[3] |

Molecular Structure

The two-dimensional structure of 1-Dimethylamino-2-methylpentan-3-one is depicted below, illustrating the arrangement of its constituent atoms.

Caption: 2D structure of 1-Dimethylamino-2-methylpentan-3-one.

Biological Significance and Signaling Pathway

1-Dimethylamino-2-methylpentan-3-one and its derivatives are notable for their interaction with the µ-opioid receptor, acting as ligands with high affinity.[4] This interaction is central to the analgesic properties of compounds synthesized from this intermediate, such as the potent analgesic Tapentadol.[1]

The µ-opioid receptor is a class of G-protein coupled receptors (GPCRs). Upon agonist binding, the receptor activates an intracellular signaling cascade. This process is initiated by coupling to inhibitory G-proteins (Gαi/o), which in turn inhibit the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), a key second messenger. Reduced cAMP levels modulate downstream effectors, ultimately leading to the desired analgesic effect. The signaling is terminated through mechanisms involving β-arrestins, which promote receptor desensitization and internalization.

The schematic below outlines the µ-opioid receptor signaling pathway.

Caption: µ-Opioid receptor signaling pathway.

Experimental Protocols

Synthesis: Grignard Reaction-Based Approach

This compound is a key intermediate in the synthesis of more complex molecules, often via a Grignard reaction. A general protocol for its use in such a reaction, for instance with 3-methoxyphenylmagnesium bromide to form a tertiary alcohol, is outlined below.[1]

Objective: To synthesize (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol using (S)-1-(dimethylamino)-2-methylpentan-3-one.

Materials:

-

(S)-1-(dimethylamino)-2-methylpentan-3-one

-

3-Bromoanisole

-

Magnesium turnings

-

Iodine (catalytic amount)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Grignard Reagent Preparation:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings and a crystal of iodine.

-

Add a small portion of a solution of 3-bromoanisole in anhydrous THF to initiate the reaction.

-

Once the reaction begins, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure the complete formation of 3-methoxyphenylmagnesium bromide.

-

-

Reaction with Ketone:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of (S)-1-(dimethylamino)-2-methylpentan-3-one in anhydrous THF to the dropping funnel.

-

Add the ketone solution dropwise to the stirred, cooled Grignard reagent.

-

After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

-

The crude product can be further purified by column chromatography or recrystallization.

-

The workflow for this experimental protocol is visualized below.

Caption: Experimental workflow for Grignard-based synthesis.

Analytical Protocol: Chiral HPLC

The enantiomeric purity of 1-Dimethylamino-2-methylpentan-3-one is critical for its use in stereospecific synthesis and is typically confirmed by chiral High-Performance Liquid Chromatography (HPLC).

Objective: To separate and quantify the enantiomers of 1-Dimethylamino-2-methylpentan-3-one.

Instrumentation and Columns:

-

A standard HPLC system with a UV detector.

-

A polysaccharide-based chiral stationary phase (CSP) is recommended. Columns such as Chiralcel® OD-H or Chiralpak® AD have shown efficacy in separating similar β-aminoketones.

Mobile Phase and Conditions:

-

Mode: Normal Phase

-

Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in various ratios (e.g., 90:10 or 95:5 v/v). The optimal ratio should be determined empirically to achieve baseline separation.

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Temperature: Ambient.

-

Detection: UV detection at a suitable wavelength (e.g., 210-230 nm).

Procedure:

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a known concentration.

-

Injection: Inject the sample onto the HPLC system.

-

Analysis: Record the chromatogram. The two enantiomers should appear as distinct peaks.

-

Quantification: Calculate the enantiomeric excess (% ee) based on the integrated peak areas of the two enantiomers.

This technical guide provides foundational information for professionals engaged in research and development involving 1-Dimethylamino-2-methylpentan-3-one. For detailed safety and handling information, please refer to the specific Safety Data Sheet (SDS) for this compound.

References

- 1. (2S)-1-(Dimethylamino)-2-methylpentan-3-one|CAS 159144-11-3 [benchchem.com]

- 2. Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chiral separation and identification of beta-aminoketones of pharmacological interest by high performance liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(Dimethylamino)-2-methylpentan-3-one | CymitQuimica [cymitquimica.com]

IUPAC Nomenclature and Chemical Profile of 1-(Dimethylamino)-2-methylpentan-3-one

The internationally recognized IUPAC name for the compound 1-Dimethylamino-2-methylpentan-3-one is indeed 1-(dimethylamino)-2-methylpentan-3-one.[1] This nomenclature is derived from its chemical structure, which consists of a five-carbon pentanone backbone with a dimethylamino group attached to the first carbon and a methyl group on the second carbon.

This organic compound, with the chemical formula C8H17NO, is a significant reagent in various organic synthesis applications.[2] It is particularly noted for its role as a key intermediate in the stereospecific synthesis of active pharmaceutical ingredients, such as the potent analgesic tapentadol.[3]

Physicochemical Properties

A summary of the key physicochemical properties of 1-(Dimethylamino)-2-methylpentan-3-one is presented in the table below, compiled from various chemical databases.

| Property | Value |

| Molecular Formula | C8H17NO[1][2] |

| Molecular Weight | 143.23 g/mol [1][2] |

| CAS Number | 51690-03-0[1][4] |

| Appearance | Colorless liquid[2] |

| Boiling Point | 59-61 °C (at 10 Torr)[4][5] |

| Density | Approximately 0.84-0.88 g/mL[2] |

| Solubility | Soluble in organic solvents like ethanol, acetone, and ether[2] |

Synthesis and Reactions

The synthesis of 1-(Dimethylamino)-2-methylpentan-3-one can be achieved through several methods. A common laboratory-scale synthesis involves the alkali-catalyzed addition reaction of 2-methylpentanone with methylamine.[2] Another method describes the reaction of 3-pentanone with dimethylamine in the presence of a catalyst like p-toluenesulfonic acid under mild conditions.[5]

This compound is a versatile reagent in organic chemistry. It can act as a nucleophilic catalyst, stabilizing intermediate complexes in chemical reactions.[5] Its utility is highlighted in the synthesis of more complex molecules, for instance, its reaction with 3-methoxyphenylmagnesium bromide in a Grignard reaction to produce tertiary alcohols, a critical step in the synthesis of certain pharmaceuticals.[3]

A schematic representation of a synthetic pathway involving 1-(Dimethylamino)-2-methylpentan-3-one is provided below.

Synthesis of 1-Dimethylamino-2-methylpentan-3-one.

Safety and Handling

1-(Dimethylamino)-2-methylpentan-3-one is considered to be irritating, corrosive, and slightly toxic.[2] Direct contact with skin or eyes, as well as inhalation, may cause irritation or injury.[2] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be worn when handling this chemical.[2] It is also important to avoid contact with strong oxidants and flammable materials to prevent hazardous reactions.[2] Proper storage and disposal should be in accordance with local regulations.[2]

References

- 1. 1-(Dimethylamino)-2-methyl-3-pentanone | C8H17NO | CID 3048729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. (2S)-1-(Dimethylamino)-2-methylpentan-3-one|CAS 159144-11-3 [benchchem.com]

- 4. 1-Dimethylamino-2-methylpentan-3-one CAS#: 51690-03-0 [m.chemicalbook.com]

- 5. Buy 1-Dimethylamino-2-methylpentan-3-one (EVT-329984) | 51690-03-0 [evitachem.com]

A Technical Guide to the Chirality and Enantiomers of 1-Dimethylamino-2-methylpentan-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Dimethylamino-2-methylpentan-3-one is a chiral ketone that serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its stereochemistry plays a pivotal role in the biological activity of its downstream products. This technical guide provides an in-depth analysis of the chirality, enantiomeric forms, synthesis, and separation of 1-Dimethylamino-2-methylpentan-3-one. It includes a summary of its chemical and physical properties, detailed experimental protocols derived from published literature, and visual representations of key concepts and workflows to support research and development in medicinal chemistry.

Introduction

1-Dimethylamino-2-methylpentan-3-one, with the chemical formula C8H17NO, is an organic compound recognized for its utility in organic synthesis.[1][2] It is a colorless liquid with a molecular weight of 143.23 g/mol .[1][3][4] This compound is particularly significant in the pharmaceutical industry, where it functions as a key chiral building block for the synthesis of biologically active molecules, most notably the centrally-acting analgesic, Tapentadol.[5][6] The presence of a stereocenter in its structure means it exists as a pair of enantiomers, each potentially exhibiting different pharmacological and toxicological profiles. Understanding and controlling the stereochemistry of this intermediate is therefore crucial for the development of safe and effective stereochemically pure drugs.

Chirality and Enantiomers

The chirality of 1-Dimethylamino-2-methylpentan-3-one arises from the presence of a single stereocenter at the second carbon atom (C2) of the pentan-3-one backbone. This carbon is bonded to four different groups: a hydrogen atom, a methyl group, a dimethylaminomethyl group, and an ethylcarbonyl group. Consequently, the molecule is non-superimposable on its mirror image, leading to the existence of two enantiomers: (S)-1-(dimethylamino)-2-methylpentan-3-one and (R)-1-(dimethylamino)-2-methylpentan-3-one.

Caption: Chiral center and enantiomers of 1-Dimethylamino-2-methylpentan-3-one.

The racemic mixture, containing equal amounts of both enantiomers, is identified by the CAS number 51690-03-0.[7][8] The specific (2S)-enantiomer has been isolated and is assigned the CAS number 159144-11-3.[7][9] The differential interaction of these enantiomers with other chiral molecules, such as biological receptors, underscores the importance of enantioselective synthesis and separation.[10]

Physicochemical Properties

A summary of the key physicochemical properties of 1-Dimethylamino-2-methylpentan-3-one is presented in the table below. These properties are essential for designing synthetic routes, purification processes, and for computational modeling.

| Property | Value | Source(s) |

| Molecular Formula | C8H17NO | [1][3][4] |

| Molecular Weight | 143.23 g/mol | [1][4] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 182.7 ± 23.0 °C at 760 mmHg | [4] |

| 59-61 °C at 10 Torr | [3][11] | |

| Density | 0.8579 g/cm³ | [3][11] |

| Flash Point | 48.8 ± 13.7 °C | [4] |

| pKa | 8.83 ± 0.28 (Predicted) | [2] |

| LogP | 0.88 | [4] |

| CAS Number (Racemate) | 51690-03-0 | [7][8] |

| CAS Number ((2S)-enantiomer) | 159144-11-3 | [7][9] |

Synthesis and Enantiomeric Separation

The synthesis of 1-Dimethylamino-2-methylpentan-3-one can be achieved through various routes, with the Mannich reaction being a common approach. The separation of its enantiomers is a critical step for its use in stereospecific drug synthesis.

General Synthesis

The racemic form of 1-Dimethylamino-2-methylpentan-3-one is typically synthesized via the Mannich reaction of 3-pentanone with formaldehyde (or its equivalent) and dimethylamine hydrochloride.[11][12]

Caption: General synthesis workflow for the racemic mixture.

Enantioselective Synthesis and Resolution

Achieving high enantiomeric purity is paramount for pharmaceutical applications. This can be accomplished either through asymmetric synthesis, which creates a preponderance of one enantiomer, or through the resolution of the racemic mixture.

-

Asymmetric Synthesis: Catalytic asymmetric methods are employed to produce the desired enantiomer with high enantiomeric excess (ee), often exceeding 98%.[6]

-

Resolution of Enantiomers: The separation of the racemic mixture into its constituent enantiomers is a common industrial approach. Techniques include:

-

Chiral High-Performance Liquid Chromatography (HPLC): This analytical and preparative technique uses a chiral stationary phase to physically separate the enantiomers. However, it can be tedious and require large volumes of solvents, making it less ideal for large-scale production.[5]

-

Diastereomeric Salt Formation: This classical resolution method involves reacting the racemic amine with a chiral resolving agent (a chiral acid) to form a pair of diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization. The desired enantiomer is then recovered by treating the isolated salt with a base.

-

Caption: Workflow for enantiomeric resolution by diastereomeric salt formation.

Pharmacological Significance and Application

Chirality is a fundamental aspect of pharmacology, as stereoisomers of a drug can exhibit markedly different biological activities. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to adverse effects.[10]

1-Dimethylamino-2-methylpentan-3-one is a precursor to more complex molecules where this principle is evident.

-

Intermediate for Tapentadol: The (S)-enantiomer, specifically (2S)-1-(dimethylamino)-2-methylpentan-3-one, is a key intermediate in the stereospecific synthesis of Tapentadol.[5][13][14] Tapentadol is an analgesic with a dual mechanism of action, acting as both a μ-opioid receptor agonist and a norepinephrine reuptake inhibitor. The specific stereochemistry of Tapentadol is critical for its therapeutic efficacy.

-

Opioid Receptor Ligands: Research has indicated that this compound structure serves as a basis for ligands that bind to the μ-opioid receptor with high affinity.[15] In related structures, the (+)-enantiomer has been shown to be more potent than the (-)-enantiomer, highlighting the stereoselectivity of the receptor interaction.[15]

Experimental Protocols

Stereoselective Grignard Reaction for Tapentadol Intermediate Synthesis

This protocol describes the reaction of (S)-1-(dimethylamino)-2-methylpentan-3-one with a Grignard reagent, a crucial step in the synthesis of a Tapentadol precursor. This reaction is highly stereoselective.[5][6]

Objective: To synthesize (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol.

Materials:

-

(S)-1-(dimethylamino)-2-methylpentan-3-one (Formula VIII)

-

3-Bromoanisole (Formula II)

-

Magnesium turnings

-

Iodine (catalytic amount)

-

Anhydrous tetrahydrofuran (THF) or other suitable ether solvent

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a crystal of iodine.

-

Add a solution of 3-bromoanisole in anhydrous THF dropwise to the magnesium turnings to initiate the Grignard reaction. Once initiated, add the remaining 3-bromoanisole solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of 3-methoxyphenylmagnesium bromide (Formula IV).

-

Condensation Reaction: Cool the Grignard reagent solution in an ice bath.

-

Dissolve (S)-1-(dimethylamino)-2-methylpentan-3-one in anhydrous THF and add it dropwise to the cooled Grignard solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol (Formula V).

-

Purification: The product can be purified by column chromatography or crystallization. Purity is often confirmed by chiral HPLC.[6]

Conclusion

1-Dimethylamino-2-methylpentan-3-one is more than a simple chemical reagent; it is a sophisticated chiral building block whose stereochemical integrity is essential for the synthesis of modern pharmaceuticals. A thorough understanding of its enantiomeric properties, coupled with robust methods for enantioselective synthesis and resolution, is critical for drug development professionals. The ability to produce this intermediate in a highly pure, single-enantiomer form is a key enabler for creating safer and more effective chiral drugs, exemplified by its role in the production of Tapentadol. Continued research into more efficient and scalable stereoselective synthetic routes will further enhance its value in medicinal chemistry.

References

- 1. chembk.com [chembk.com]

- 2. Page loading... [guidechem.com]

- 3. 1-Dimethylamino-2-methylpentan-3-one CAS#: 51690-03-0 [m.chemicalbook.com]

- 4. 1-(Dimethylamino)-2-methylpentan-3-one | CAS#:51690-03-0 | Chemsrc [chemsrc.com]

- 5. US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol - Google Patents [patents.google.com]

- 6. (2S)-1-(Dimethylamino)-2-methylpentan-3-one|CAS 159144-11-3 [benchchem.com]

- 7. Buy 1-Dimethylamino-2-methylpentan-3-one | 51690-03-0 [smolecule.com]

- 8. 1-(Dimethylamino)-2-methyl-3-pentanone | C8H17NO | CID 3048729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (2S)-1-(Dimethylamino)-2-methylpentan-3-one | C8H17NO | CID 11389445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Buy 1-Dimethylamino-2-methylpentan-3-one (EVT-329984) | 51690-03-0 [evitachem.com]

- 12. 1-Dimethylamino-2-methylpentan-3-one synthesis - chemicalbook [chemicalbook.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. WO2012023147A1 - Process for the preparation of tapentadol - Google Patents [patents.google.com]

- 15. 1-(Dimethylamino)-2-methylpentan-3-one | CymitQuimica [cymitquimica.com]

The Synthetic Precursor: Unraveling the Role of 1-Dimethylamino-2-methylpentan-3-one in Modern Analgesics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Dimethylamino-2-methylpentan-3-one is a chiral ketone that has garnered significant attention within the pharmaceutical industry. While not an active pharmaceutical ingredient (API) itself, it serves as a critical starting material in the stereospecific synthesis of the potent, dual-action analgesic, tapentadol. This technical guide elucidates the role of 1-Dimethylamino-2-methylpentan-3-one, detailing its pivotal position in the synthetic pathway of tapentadol and, consequently, the mechanism of action of the resulting therapeutic agent. The focus will be on the chemical transformations leading to tapentadol and the well-established pharmacology of tapentadol as a μ-opioid receptor agonist and norepinephrine reuptake inhibitor.

Introduction: A Key Building Block for a Dual-Action Analgesic

1-Dimethylamino-2-methylpentan-3-one, particularly its (S)-enantiomer, is a key intermediate in the synthesis of tapentadol.[1] Tapentadol is a centrally acting analgesic with a dual mechanism of action, making it effective for the treatment of both nociceptive and neuropathic pain.[2][3][4] The significance of 1-Dimethylamino-2-methylpentan-3-one lies in its chemical structure, which provides the necessary backbone for the creation of the pharmacologically active tapentadol molecule. While there have been isolated suggestions of its own biological activity, the overwhelming body of scientific literature and patent filings identify its primary role as a synthetic precursor.

The Synthetic Pathway from 1-Dimethylamino-2-methylpentan-3-one to Tapentadol

The synthesis of tapentadol from (2S)-1-(dimethylamino)-2-methylpentan-3-one is a multi-step process that involves the formation of a key intermediate followed by several chemical transformations. A common and well-documented method is the Grignard reaction.

Experimental Protocol: Grignard Reaction and Subsequent Transformations

A generalized protocol for the synthesis of tapentadol starting from (2S)-1-(dimethylamino)-2-methylpentan-3-one is as follows:

-

Grignard Reagent Formation: 3-Bromoanisole is reacted with magnesium turnings in an appropriate solvent, such as tetrahydrofuran (THF), to form the Grignard reagent, 3-methoxyphenylmagnesium bromide.[5]

-

Grignard Reaction: The prepared Grignard reagent is then reacted with (2S)-1-(dimethylamino)-2-methylpentan-3-one. This reaction leads to the formation of the tertiary alcohol, (2S, 3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol.[5][6]

-

Activation of the Hydroxyl Group: The hydroxyl group of the tertiary alcohol is activated to create a good leaving group. This can be achieved by converting it into a sulfonate ester, for example, by reacting it with methanesulfonyl chloride.

-

Reductive Deoxygenation: The activated hydroxyl group is then removed and replaced with a hydrogen atom. This step is typically carried out using a reducing agent.

-

Demethylation: The methoxy group on the phenyl ring is demethylated to yield the final phenol group of tapentadol.[7][8]

-

Salt Formation: The resulting tapentadol base is often converted to a pharmaceutically acceptable salt, such as tapentadol hydrochloride, for improved stability and bioavailability.

Mechanism of Action of Tapentadol

Tapentadol exerts its analgesic effects through a dual mechanism of action: μ-opioid receptor (MOR) agonism and norepinephrine (NE) reuptake inhibition.[2][3][9] This combination provides a broad spectrum of analgesia and may lead to a more favorable side effect profile compared to traditional opioids.[3]

μ-Opioid Receptor (MOR) Agonism

Tapentadol is a full agonist at the μ-opioid receptor.[2] The binding of tapentadol to MORs, which are G-protein coupled receptors located primarily in the brain and spinal cord, initiates a signaling cascade that ultimately leads to a reduction in the transmission of pain signals.

-

Presynaptic Inhibition: Activation of MORs on presynaptic terminals of nociceptive neurons inhibits the release of excitatory neurotransmitters such as substance P and glutamate.

-

Postsynaptic Inhibition: On postsynaptic neurons, MOR activation leads to hyperpolarization of the cell membrane, making it less likely to fire and transmit pain signals.

The affinity of tapentadol for the μ-opioid receptor is lower than that of morphine.[3]

Norepinephrine (NE) Reuptake Inhibition

In addition to its opioid activity, tapentadol inhibits the reuptake of norepinephrine in the central nervous system.[9] By blocking the norepinephrine transporter (NET), tapentadol increases the concentration of NE in the synaptic cleft. This enhanced noradrenergic activity is thought to contribute to analgesia by activating descending pain-inhibitory pathways in the spinal cord.

References

- 1. (2S)-1-(Dimethylamino)-2-methylpentan-3-one|CAS 159144-11-3 [benchchem.com]

- 2. Tapentadol - Wikipedia [en.wikipedia.org]

- 3. Tapentadol hydrochloride: A novel analgesic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tapentadol: A Review of Experimental Pharmacology Studies, Clinical Trials, and Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Process for the preparation of tapentadol - Eureka | Patsnap [eureka.patsnap.com]

- 6. EP2606030A1 - Process for the preparation of tapentadol - Google Patents [patents.google.com]

- 7. Synthesis method of tapentadol | Semantic Scholar [semanticscholar.org]

- 8. CN102936205A - Synthesis method of tapentadol - Google Patents [patents.google.com]

- 9. What is the mechanism of Tapentadol Hydrochloride? [synapse.patsnap.com]

Spectroscopic Analysis of 1-Dimethylamino-2-methylpentan-3-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Compound Information

| Identifier | Value |

| IUPAC Name | 1-(Dimethylamino)-2-methylpentan-3-one |

| CAS Number | 51690-03-0 |

| Molecular Formula | C₈H₁₇NO |

| Molecular Weight | 143.23 g/mol |

| Physical Form | Colorless to light yellow liquid |

| Purity | Typically ≥95% |

Predicted Spectroscopic Data

The following tables summarize predicted spectroscopic data for 1-Dimethylamino-2-methylpentan-3-one. These values are computationally derived and should be used as a reference pending experimental verification.

Predicted ¹³C NMR Data

| Atom | Predicted Chemical Shift (ppm) |

| C=O (C3) | 212.5 |

| CH (C2) | 50.1 |

| CH₂ (C1) | 65.3 |

| N(CH₃)₂ | 45.5 |

| CH₂ (C4) | 35.8 |

| CH₃ (C5) | 7.8 |

| CH₃ (on C2) | 14.2 |

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₂ (C4) | 2.45 | Quartet | 2H |

| CH (C2) | 2.85 | Multiplet | 1H |

| CH₂ (C1) | 2.40 - 2.60 | Multiplet | 2H |

| N(CH₃)₂ | 2.25 | Singlet | 6H |

| CH₃ (on C2) | 1.05 | Doublet | 3H |

| CH₃ (C5) | 1.00 | Triplet | 3H |

Predicted Mass Spectrometry Data

High-resolution mass spectrometry would be expected to yield a molecular ion peak corresponding to the compound's exact mass.

| Adduct | Predicted m/z |

| [M+H]⁺ | 144.1383 |

| [M+Na]⁺ | 166.1202 |

Key Infrared (IR) Spectroscopy Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| C=O (Ketone) | 1710 - 1725 | Strong, sharp absorption |

| C-H (Aliphatic) | 2850 - 3000 | Multiple sharp absorptions |

| C-N (Amine) | 1000 - 1250 | Medium to weak absorption |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic analyses of a small organic molecule like 1-Dimethylamino-2-methylpentan-3-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of 1-Dimethylamino-2-methylpentan-3-one in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts and coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).

-

Process the spectrum similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS). Electrospray ionization (ESI) is a common technique for this type of molecule.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition (using ESI-MS):

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺).

-

The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio (m/z).

-

For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR mass analyzer can be used to determine the exact mass and elemental composition.

-

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Solubility profile of 1-Dimethylamino-2-methylpentan-3-one in various solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Dimethylamino-2-methylpentan-3-one, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on presenting the known qualitative solubility profile and provides a detailed, generalized experimental protocol for researchers to determine quantitative solubility in their own laboratory settings.

Qualitative Solubility Profile

1-Dimethylamino-2-methylpentan-3-one is a colorless to light yellow liquid. Its solubility is a critical parameter for its use in various synthetic applications, influencing reaction kinetics, purification, and formulation. The available data indicates a versatile solubility profile. The compound is reportedly soluble in water and a range of common organic solvents.[1][2] Furthermore, its hydrochloride salt form is noted to have enhanced solubility in polar solvents.[3]

The following table summarizes the qualitative solubility of 1-Dimethylamino-2-methylpentan-3-one and its hydrochloride salt based on available information.

| Solvent System | 1-Dimethylamino-2-methylpentan-3-one | 1-Dimethylamino-2-methylpentan-3-one HCl |

| Polar Protic Solvents | ||

| Water | Soluble[2] | Higher solubility than the free base[3] |

| Ethanol | Soluble[1] | Expected to be soluble |

| Polar Aprotic Solvents | ||

| Acetone | Soluble[1] | Expected to be soluble |

| Nonpolar Solvents | ||

| Ether | Soluble[1] | Expected to have lower solubility |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values (e.g., in mg/mL or mol/L), a standardized experimental method is required. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[4][5][6][7] The following protocol outlines the steps for determining the solubility of 1-Dimethylamino-2-methylpentan-3-one.

Materials and Equipment

-

1-Dimethylamino-2-methylpentan-3-one (or its hydrochloride salt) of known purity

-

Selected solvents of analytical grade (e.g., water, ethanol, acetone, etc.)

-

Volumetric flasks

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other suitable material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique

-

pH meter (for aqueous solutions)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-Dimethylamino-2-methylpentan-3-one to a series of vials, each containing a known volume of the selected solvent. The excess solid should be visually apparent to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached. The system is considered to be at equilibrium when the concentration of the solute in the solution does not change over time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any particulate matter that could interfere with the analysis. Alternatively, the samples can be centrifuged at a high speed, and the supernatant carefully collected.

-

-

Quantification:

-

Prepare a series of standard solutions of 1-Dimethylamino-2-methylpentan-3-one of known concentrations in the same solvent.

-

Analyze both the standard solutions and the filtered saturated solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of 1-Dimethylamino-2-methylpentan-3-one in the saturated solution by interpolating its analytical response on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Data Analysis and Reporting

The solubility should be reported in standard units such as mg/mL, g/L, or mol/L. It is recommended to perform the experiment in triplicate to ensure the reliability of the results and report the average solubility with the standard deviation.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of a compound.

This guide provides a foundational understanding of the solubility of 1-Dimethylamino-2-methylpentan-3-one and a practical framework for its quantitative determination. Accurate solubility data is essential for the effective application of this compound in research and development.

References

The Crucial Role of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine in Tapentadol Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tapentadol, a potent centrally acting analgesic, offers a dual mechanism of action, functioning as both a μ-opioid receptor agonist and a norepinephrine reuptake inhibitor.[1][2] This unique pharmacological profile makes it an effective treatment for moderate to severe acute and chronic pain.[1][2] The stereospecific synthesis of Tapentadol is of paramount importance, as its therapeutic activity is intrinsically linked to the (1R,2R) configuration of the final molecule. A critical juncture in achieving this specific stereochemistry is the formation of the key intermediate: (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine .[3][4][5][6] This in-depth guide elucidates the synthesis of this pivotal intermediate, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.

Synthetic Pathways to the Key Intermediate

Several synthetic routes to (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine have been developed, often commencing from 3-methoxypropiophenone or its derivatives. A prevalent strategy involves a Grignard reaction to introduce the ethyl group and establish one of the chiral centers, followed by a series of transformations including amination, resolution, and stereoselective reduction.[6][7][8] Another common approach is the Mannich reaction, which introduces the dimethylaminomethyl group.[9][10] Subsequent steps then focus on creating the second chiral center and achieving the desired (2R,3R) stereochemistry.

The following diagram illustrates a common synthetic pathway to Tapentadol, highlighting the formation of the key intermediate.

Caption: Synthetic pathway to Tapentadol highlighting the key intermediate.

Quantitative Data Summary

The efficiency of the synthesis of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine and its conversion to Tapentadol is critical for industrial-scale production. The following table summarizes key quantitative data reported in the literature.

| Step | Reactants | Reagents & Conditions | Product | Yield (%) | Purity (%) | Reference |

| Grignard Reaction | (2S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone, Ethylmagnesium chloride | THF | (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol | - | 96.8 (desired enantiomer) | [6] |

| Resolution of Racemic Amine | Racemic 1-dimethylamino-2-methylpentan-3-one | L-(-)-dibenzoyl-tartaric acid monohydrate, ethanol | (2S)-1-dimethylamino-2-methylpentan-3-one L-(-)-dibenzoyl-tartrate salt | - | - | [6] |

| Synthesis of Tapentadol HCl | (2R, 3R)-2-methyl-3-(3-methoxyphenyl)-N, N-dimethylpentanamine | Deprotection and salification with hydrochloride | Tapentadol hydrochloride | 57.8 (overall) | - | [5] |

| Demethylation of Key Intermediate | (2R,3R)-3-(3-methoxyphenyl)-N,N-2-trimethylpentan-1-amine hydrochloride | Hydrobromic acid | Tapentadol free base | - | - | [11] |

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis of the tapentadol intermediate.

Protocol 1: Stereoselective Grignard Reaction

This protocol describes the preparation of (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol.[6]

Materials:

-

(2S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone

-

Ethylmagnesium chloride

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium chloride solution, saturated

-

Ethyl acetate

-

Water

Procedure:

-

Dissolve (2S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone in anhydrous THF in a flame-dried, four-necked flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

-

Cool the solution to 5-10 °C in an ice-water bath.

-

Slowly add a solution of ethylmagnesium chloride in THF via the dropping funnel, maintaining the internal temperature between 5 and 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Cool the reaction mixture again to 5-10 °C and quench by the slow addition of saturated ammonium chloride solution.

-

Dilute the mixture with ethyl acetate and separate the organic layer.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol.

Protocol 2: Resolution of Racemic 1-dimethylamino-2-methylpentan-3-one

This protocol details the resolution of the racemic ketone to obtain the desired (S)-enantiomer.[6]

Materials:

-

Racemic 1-dimethylamino-2-methylpentan-3-one

-

L-(-)-dibenzoyl-tartaric acid monohydrate

-

Ethanol

Procedure:

-

Dissolve L-(-)-dibenzoyl-tartaric acid monohydrate in ethanol in a reaction vessel.

-

To this solution, add a solution of racemic 1-dimethylamino-2-methylpentan-3-one in ethanol.

-

Warm the reaction mixture to approximately 38 °C and stir for 48 hours.

-

Allow the mixture to cool to room temperature (22 °C) and continue stirring for another 14 hours.

-

Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum at 40 °C to obtain the (2S)-1-dimethylamino-2-methylpentan-3-one L-(-)-dibenzoyl-tartrate salt.

Protocol 3: Demethylation of the Key Intermediate to Tapentadol

This protocol describes the final step in the synthesis of Tapentadol from the key intermediate.[11]

Materials:

-

(2R,3R)-3-(3-methoxyphenyl)-N,N-2-trimethylpentan-1-amine hydrochloride

-

Hydrobromic acid (48%)

-

Ammonia solution

-

Toluene

-

Aqueous acetic acid solution

Procedure:

-

Charge a mixture of (2R,3R)-3-(3-methoxyphenyl)-N,N-2-trimethylpentan-1-amine hydrochloride and hydrobromic acid into a reaction vessel.

-

Heat the mixture to 110-115 °C and stir at this temperature.

-

After the reaction is complete (monitored by TLC or HPLC), cool the mixture to 40-45 °C and add water.

-

Basify the mixture with ammonia solution.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers and extract the product into an aqueous acetic acid solution.

-

Add fresh toluene to the acetic acid layer and basify again with aqueous ammonia solution.

-

Separate the organic layer, wash with water, and concentrate to obtain Tapentadol free base.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of the key intermediate.

Caption: General experimental workflow for synthesis and purification.

This technical guide provides a foundational understanding of the synthesis of the key intermediate in the production of Tapentadol. The provided data and protocols, sourced from patents and scientific literature, offer a valuable resource for researchers and professionals in the field of drug development and manufacturing. The stereochemical integrity of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine is the cornerstone for the successful and efficient synthesis of the clinically vital analgesic, Tapentadol.

References

- 1. Tapentadol hydrochloride: A novel analgesic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tapentadol: A Review of Experimental Pharmacology Studies, Clinical Trials, and Recent Findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. INTERMEDIATE COMPOUNDS AND PROCESSES FOR THE PREPARATION OF TAPENTADOL AND RELATED COMPOUNDS - Patent 2519100 [data.epo.org]

- 5. researchgate.net [researchgate.net]

- 6. US8440863B2 - Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. Method for preparing important intermediate of tapentadol hydrochloride analgesic - Eureka | Patsnap [eureka.patsnap.com]

- 9. WO2016202808A2 - NEW SYNTHESIS OF TAPENTADOL-HCl INTERMEDIATES - Google Patents [patents.google.com]

- 10. patents.justia.com [patents.justia.com]

- 11. tdcommons.org [tdcommons.org]

Methodological & Application

Synthesis Protocol for (2S)-1-(Dimethylamino)-2-methylpentan-3-one: An Essential Chiral Intermediate

Abstract

(2S)-1-(Dimethylamino)-2-methylpentan-3-one is a critical chiral intermediate in the synthesis of various pharmaceuticals, most notably the analgesic tapentadol. The stereochemistry at the C2 position is crucial for the efficacy of the final active pharmaceutical ingredient. This document outlines a detailed, multi-step protocol for the enantioselective synthesis of (2S)-1-(Dimethylamino)-2-methylpentan-3-one, commencing from the readily available chiral starting material, (S)-2-aminobutyric acid. The described methodology focuses on a robust and scalable synthesis via a Weinreb amide intermediate, ensuring high yield and preservation of stereochemical integrity.

Introduction

The demand for enantiomerically pure compounds in the pharmaceutical industry is ever-increasing due to the often differing pharmacological activities of stereoisomers. (2S)-1-(Dimethylamino)-2-methylpentan-3-one serves as a key building block where the specific (S)-configuration is a prerequisite for the desired therapeutic effect of the final drug product. The synthetic strategy detailed herein provides a reliable method for researchers and drug development professionals to obtain this intermediate with high optical purity. The protocol is divided into three main stages: N,N-dimethylation of (S)-2-aminobutyric acid, formation of the N,O-dimethylhydroxyamide (Weinreb amide), and the final conversion to the target ketone.

Overall Synthetic Scheme

The synthesis of (2S)-1-(Dimethylamino)-2-methylpentan-3-one from (S)-2-aminobutyric acid proceeds through the following three key transformations:

-

N,N-Dimethylation: The primary amine of (S)-2-aminobutyric acid is converted to a tertiary dimethylamine.

-

Weinreb Amide Formation: The resulting N,N-dimethylamino acid is coupled with N,O-dimethylhydroxylamine to form the corresponding Weinreb amide.

-

Ketone Synthesis: The Weinreb amide is reacted with an ethyl organometallic reagent to yield the target ketone.

Experimental Protocols

Part 1: Synthesis of (S)-2-(Dimethylamino)butanoic acid

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| (S)-2-aminobutyric acid | 103.12 | 10.3 g | 0.1 |

| Formaldehyde (37% aq. soln.) | 30.03 | 18.0 mL | 0.22 |

| Formic acid (98%) | 46.03 | 12.0 mL | 0.31 |

| Hydrochloric acid (conc.) | 36.46 | As needed | - |

| Diethyl ether | 74.12 | 200 mL | - |

| Anhydrous sodium sulfate | 142.04 | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (S)-2-aminobutyric acid (10.3 g, 0.1 mol).

-

Add aqueous formaldehyde solution (37%, 18.0 mL, 0.22 mol) and formic acid (98%, 12.0 mL, 0.31 mol).

-

Heat the reaction mixture to reflux and maintain for 12 hours.

-

Cool the mixture to room temperature and carefully add concentrated hydrochloric acid until the pH is approximately 1-2.

-

Concentrate the mixture under reduced pressure to obtain a viscous oil.

-

Dissolve the oil in a minimal amount of water and adjust the pH to 7 with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-2-(dimethylamino)butanoic acid as a white solid.

Expected Yield: 85-90% Purity (by NMR): >95%

Part 2: Synthesis of (S)-N,N,N',O-tetramethyl-2-aminobutanamide (Weinreb Amide)

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| (S)-2-(Dimethylamino)butanoic acid | 131.17 | 11.8 g | 0.09 |

| N,O-Dimethylhydroxylamine HCl | 97.54 | 9.7 g | 0.1 |

| EDC·HCl | 191.70 | 19.1 g | 0.1 |

| HOBt | 135.12 | 13.5 g | 0.1 |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 35 mL | 0.2 |

| Dichloromethane (DCM) | 84.93 | 300 mL | - |

| Saturated sodium bicarbonate soln. | - | 150 mL | - |

| Brine | - | 150 mL | - |

| Anhydrous magnesium sulfate | 120.37 | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask, dissolve (S)-2-(dimethylamino)butanoic acid (11.8 g, 0.09 mol), N,O-dimethylhydroxylamine hydrochloride (9.7 g, 0.1 mol), EDC·HCl (19.1 g, 0.1 mol), and HOBt (13.5 g, 0.1 mol) in dichloromethane (300 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add N,N-diisopropylethylamine (35 mL, 0.2 mol) to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 75 mL) and then with brine (2 x 75 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the Weinreb amide as a colorless oil.

Expected Yield: 75-85% Purity (by HPLC): >98%

Part 3: Synthesis of (2S)-1-(Dimethylamino)-2-methylpentan-3-one

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| (S)-N,N,N',O-tetramethyl-2-aminobutanamide | 174.25 | 13.1 g | 0.075 |

| Ethylmagnesium bromide (3.0 M in ether) | - | 30 mL | 0.09 |

| Anhydrous tetrahydrofuran (THF) | 72.11 | 200 mL | - |

| Saturated ammonium chloride soln. | - | 100 mL | - |

| Diethyl ether | 74.12 | 150 mL | - |

| Anhydrous magnesium sulfate | 120.37 | As needed | - |

Procedure:

-

In a 500 mL flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve the Weinreb amide (13.1 g, 0.075 mol) in anhydrous tetrahydrofuran (200 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add ethylmagnesium bromide (3.0 M solution in diethyl ether, 30 mL, 0.09 mol) dropwise via a syringe, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 2 hours.

-